1-(tert-Butylsulfanyl)oct-2-ene
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Overview
Description
1-(tert-Butylsulfanyl)oct-2-ene is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to an oct-2-ene backbone. This compound is part of the larger family of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylsulfanyl)oct-2-ene typically involves the reaction of oct-2-ene with tert-butylthiol in the presence of a suitable catalyst. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction is known for its mild conditions and high efficiency in forming carbon-sulfur bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of environmentally benign reagents and catalysts is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butylsulfanyl)oct-2-ene undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as thiolates.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding sulfides.
Substitution: Various sulfur-containing derivatives.
Scientific Research Applications
1-(tert-Butylsulfanyl)oct-2-ene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butylsulfanyl)oct-2-ene involves its interaction with molecular targets through its sulfur atom. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butylsulfanyl)ethane: A simpler analog with a shorter carbon chain.
1-(tert-Butylsulfanyl)propane: Another analog with a slightly longer carbon chain.
1-(tert-Butylsulfanyl)butane: Similar structure but with a different carbon chain length.
Uniqueness
1-(tert-Butylsulfanyl)oct-2-ene is unique due to its specific combination of a tert-butylsulfanyl group and an oct-2-ene backbone. This structure imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
104221-12-7 |
---|---|
Molecular Formula |
C12H24S |
Molecular Weight |
200.39 g/mol |
IUPAC Name |
1-tert-butylsulfanyloct-2-ene |
InChI |
InChI=1S/C12H24S/c1-5-6-7-8-9-10-11-13-12(2,3)4/h9-10H,5-8,11H2,1-4H3 |
InChI Key |
ZFDPJPAYJMGSKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCSC(C)(C)C |
Origin of Product |
United States |
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